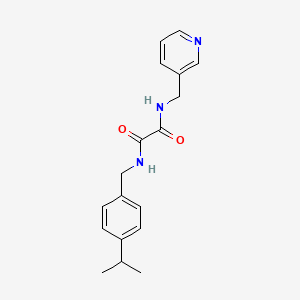
N-(4-isopropylbenzyl)-N'-(3-pyridinylmethyl)ethanediamide
Descripción general
Descripción
N-(4-isopropylbenzyl)-N'-(3-pyridinylmethyl)ethanediamide is a compound that belongs to a class of chemicals with potential for various applications due to their unique chemical and physical properties. These compounds have been explored for their reactivity and structural characteristics, providing valuable insights into their behavior and potential uses.
Synthesis Analysis
The synthesis of compounds similar to N-(4-isopropylbenzyl)-N'-(3-pyridinylmethyl)ethanediamide often involves complex reactions that include the formation of Schiff bases and the use of different catalysts to promote specific reaction pathways. For instance, the preparation of ternary platinum(II) complexes involving similar diamine components demonstrates the intricate processes involved in synthesizing such compounds, highlighting the importance of the methylene chain length and the role of various catalysts in affecting the reaction outcomes (Goto et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(4-isopropylbenzyl)-N'-(3-pyridinylmethyl)ethanediamide can be complex, featuring various interactions such as hydrogen bonding and aromatic stacking. X-ray crystallography has been a crucial tool in understanding these structures, revealing details like the planar conformations and orthogonal orientations of pyridyl rings around the central molecule, which influence the overall molecular geometry and properties (Zukerman-Schpector et al., 2015).
Chemical Reactions and Properties
The reactivity of compounds similar to N-(4-isopropylbenzyl)-N'-(3-pyridinylmethyl)ethanediamide can vary significantly, with studies showing how different substituents and structural modifications affect their chemical behavior. For example, the introduction of N-phenyl substitutions has been shown to impact the fluorescence and photochemical behavior of related stilbene compounds, indicating the influence of structural changes on their reactivity and potential applications (Yang et al., 2002).
Aplicaciones Científicas De Investigación
Decarboxylation of Pyruvate by Thiamine Analogues
Research by Yount and Metzler (1959) on the decarboxylation of pyruvate using thiamine analogues highlights the exploration of chemical interactions and mechanisms that could be relevant to understanding how similar compounds, including N-(4-isopropylbenzyl)-N'-(3-pyridinylmethyl)ethanediamide, might interact in biological systems or catalytic processes (Yount & Metzler, 1959).
Preparation of Polymers with Controlled Molecular Architecture
Hawker and Fréchet (1990) described a novel approach to developing topological macromolecules based on dendritic fragments, which could provide insights into the synthesis and potential applications of complex compounds like N-(4-isopropylbenzyl)-N'-(3-pyridinylmethyl)ethanediamide in materials science or nanotechnology (Hawker & Fréchet, 1990).
Cardioprotective Effects of Similar Compounds
A study on the cardioprotective effects of a compound structurally similar to N-(4-isopropylbenzyl)-N'-(3-pyridinylmethyl)ethanediamide in models of subendocardial ischemia could provide a basis for researching the therapeutic potential of similar compounds in cardiovascular diseases (Цорин et al., 2021).
Surface Modification of Minerals for Improved Flotation
Research on the use of ethanediamine for modifying the surface of minerals like malachite to enhance their flotation behavior in sulfidization processes indicates potential industrial applications of similar chemical compounds in mineral processing and extraction technologies (Feng, Zhao, & Wen, 2018).
Propiedades
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]-N'-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13(2)16-7-5-14(6-8-16)11-20-17(22)18(23)21-12-15-4-3-9-19-10-15/h3-10,13H,11-12H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMYVVUCFOYQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4620520.png)
![5-ethyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-thiophenecarboxamide](/img/structure/B4620523.png)
![1-(cyclopropylmethyl)-4-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B4620535.png)

![2-(4-bromophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4620555.png)
![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4620563.png)
![3-phenyl-N-1,3-thiazol-2-yl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4620571.png)
![3-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4620575.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4620582.png)

![N'-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4620603.png)
![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4620609.png)
![N-cyclohexyl-2-{[5-(2-furyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4620613.png)